molecular formula C20H19NO6 B11328588 4-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-2-methyl-1,4-benzoxazepine-3,5(2H,4H)-dione

4-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-2-methyl-1,4-benzoxazepine-3,5(2H,4H)-dione

Cat. No.: B11328588
M. Wt: 369.4 g/mol
InChI Key: XCBPRNXQKVKABJ-UHFFFAOYSA-N
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Description

4-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-2-methyl-1,4-benzoxazepine-3,5(2H,4H)-dione is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a benzoxazepine ring system, which is fused with a dimethoxyphenyl group and a keto group. The compound’s structure imparts specific chemical properties that make it valuable for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-2-methyl-1,4-benzoxazepine-3,5(2H,4H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzoxazepine Ring: The initial step involves the cyclization of an appropriate precursor to form the benzoxazepine ring. This can be achieved through a condensation reaction between an amine and a carbonyl compound under acidic or basic conditions.

    Introduction of the Dimethoxyphenyl Group: The next step involves the introduction of the dimethoxyphenyl group through a Friedel-Crafts acylation reaction. This reaction requires the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the acylation process.

    Oxidation to Form the Keto Group: The final step involves the oxidation of the intermediate compound to introduce the keto group. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Key considerations include the selection of appropriate solvents, reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-2-methyl-1,4-benzoxazepine-3,5(2H,4H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group, altering the compound’s chemical properties.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents such as bromine or chlorine, often in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce halogens or other functional groups into the compound.

Scientific Research Applications

4-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-2-methyl-1,4-benzoxazepine-3,5(2H,4H)-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound’s potential biological activity makes it a candidate for studying cellular processes and interactions. It may be used in assays to investigate enzyme inhibition or receptor binding.

    Medicine: Research into the compound’s pharmacological properties could lead to the development of new therapeutic agents

    Industry: The compound’s chemical properties make it suitable for use in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 4-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-2-methyl-1,4-benzoxazepine-3,5(2H,4H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of signal transduction pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific substitution pattern and functional groups. These features confer distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H19NO6

Molecular Weight

369.4 g/mol

IUPAC Name

4-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-2-methyl-1,4-benzoxazepine-3,5-dione

InChI

InChI=1S/C20H19NO6/c1-12-19(23)21(20(24)14-6-4-5-7-16(14)27-12)11-15(22)13-8-9-17(25-2)18(10-13)26-3/h4-10,12H,11H2,1-3H3

InChI Key

XCBPRNXQKVKABJ-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N(C(=O)C2=CC=CC=C2O1)CC(=O)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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